molecular formula C11H15ClN2O B2475232 (2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride CAS No. 2402789-54-0

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B2475232
CAS RN: 2402789-54-0
M. Wt: 226.7
InChI Key: GFTHKSJEYYRBIR-UXQCFNEQSA-N
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Description

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Analogs and Pharmacological Profile Improvement

(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is structurally related to pyrrolidin-2-one pharmacophores, which are of significant interest for their potential as central nervous system agents. These agents are known for their ability to facilitate memory processes and attenuate the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies. The stereochemistry of these compounds, including phenylpiracetam and its derivatives, plays a crucial role in their biological properties, emphasizing the importance of the stereochemical configuration in determining their pharmacological profile. The research indicates that enantiomerically pure stereoisomers of molecules with chiral centers, such as this compound, are critical for the desired biological activity. The most effective stereoisomer is often selected for further development as a drug substance, necessitating purification from less active ones (Veinberg et al., 2015).

Carcinogenicity Evaluation of Structural Analogs

The structural analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The thiophene analogs of these carcinogens, including compounds structurally related to this compound, were assessed for their carcinogenic potential through in vitro assays. Although the compounds showed an activity profile consistent with their known chemistry, indicating potential carcinogenicity, their overall chemical and biological behavior suggested that they might not cause tumors in vivo. This research highlights the importance of understanding the structural relationships and biological activity of compounds related to this compound (Ashby et al., 1978).

Environmental Impact and Toxicity

The environmental impact and toxicity of compounds structurally related to this compound, such as triclosan, have been extensively reviewed. These reviews encompass the occurrence, toxicity, and degradation of these compounds in various environmental compartments. Understanding the environmental fate, potential toxicity, and transformation into more toxic or persistent compounds is crucial for assessing the broader impact of this compound and its structural analogs (Bedoux et al., 2012).

properties

IUPAC Name

(2S,5R)-5-phenylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHKSJEYYRBIR-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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